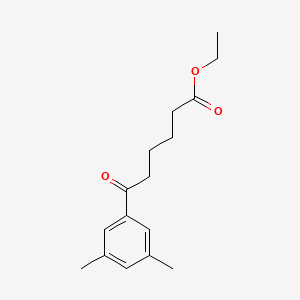

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate

Descripción

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is an ester derivative featuring a hexanoate backbone with a ketone group at the 6-position and a 3,5-dimethylphenyl substituent. This compound is structurally characterized by the ethyl ester group, a six-carbon chain, and a para-substituted aromatic ring with two methyl groups at the 3- and 5-positions. Notably, it is listed as a discontinued product by CymitQuimica, suggesting prior industrial or research use .

Propiedades

IUPAC Name |

ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-4-19-16(18)8-6-5-7-15(17)14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIROJTJQCVUPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645557 | |

| Record name | Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-75-2 | |

| Record name | Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate typically involves the esterification of 6-(3,5-dimethylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 6-(3,5-dimethylphenyl)-6-oxohexanoic acid.

Reduction: 6-(3,5-dimethylphenyl)-6-hydroxyhexanoate.

Substitution: Various amides or esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

- Methyl groups (electron-donating) at 3,5-positions (target compound) contrast with electron-withdrawing substituents like chlorine (2,5-dichloro analog) or methoxy (2,5-dimethoxy analog). These differences influence lipophilicity and electronic properties, which are critical for biological activity and solubility .

- The 3,5-dimethylphenyl group in the target compound mirrors the substituent in N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, which exhibits potent photosynthetic electron transport (PET) inhibition .

- Synthetic Yields: Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate was synthesized in 94% yield via acid-catalyzed esterification, suggesting efficient protocols for similar esters .

Market and Industrial Relevance

- Market Trends: Ethyl 6-[2-(morpholinomethyl)-phenyl]-6-oxohexanoate (CAS 898751-53-6) has a dedicated market report, reflecting demand in niche applications like pharmaceuticals or agrochemicals. This indicates that phenyl-substituted esters are commercially significant .

- Lipophilicity and Applications: Ethyl 6-(4-hexylphenyl)-6-oxohexanoate (with a long alkyl chain) exemplifies how substituent lipophilicity expands applications in materials science or drug delivery .

Actividad Biológica

Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a distinctive structure characterized by an ester functional group and a ketone located on a hexanoate chain, alongside a dimethyl-substituted phenyl group. The presence of these functional groups significantly influences its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Enzyme Interaction : this compound may interact with specific enzymes or receptors within biological systems, potentially modulating their activity. This interaction is crucial for understanding its therapeutic implications.

The mechanism of action of this compound involves binding to molecular targets such as enzymes or receptors. The exact pathways can vary; however, they typically include:

- Binding to Active Sites : The compound may bind to active sites on target proteins, altering their function and leading to therapeutic effects.

- Modulation of Signaling Pathways : By interacting with specific signaling pathways, it may influence cellular responses related to inflammation and immune response .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 6-phenyl-6-oxohexanoate | Lacks methyl groups | Different reactivity |

| Ethyl 6-(4-methylphenyl)-6-oxohexanoate | Single methyl group | Altered steric properties |

| Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | Chlorine substituents | Enhanced binding affinity |

This table illustrates how variations in substituents can lead to differences in biological activity and chemical behavior.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a natural antimicrobial agent.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects in vitro using cell cultures stimulated with pro-inflammatory cytokines. This compound demonstrated a dose-dependent reduction in inflammation markers.

Future Directions

Further research is required to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and long-term effects.

- Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.

- Structural Modifications : Exploring derivatives of this compound to enhance its biological activity and reduce potential side effects.

Q & A

Q. What are the common synthetic routes for Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate, and how are reaction conditions optimized?

The synthesis typically involves esterification of 6-(3,5-dimethylphenyl)-6-oxohexanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Refluxing in solvents like toluene or dichloromethane improves yield, while industrial-scale processes may employ continuous flow systems for efficiency . For derivatives with substituents on the aromatic ring, Friedel-Crafts acylation or Grignard reactions can introduce the dimethylphenyl group . Optimization focuses on temperature control, solvent selection, and catalyst loading to minimize side products like over-oxidation or ester hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR : The ester carbonyl (δ ~170–175 ppm in ¹³C NMR) and ketone (δ ~200–210 ppm) are diagnostic. Aromatic protons from the 3,5-dimethylphenyl group appear as a singlet (δ ~6.8–7.2 ppm) due to symmetry .

- IR : Strong C=O stretches (~1730 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) and aromatic C-H stretches (~3000–3100 cm⁻¹).

- MS : Molecular ion peaks (e.g., m/z 284 for [M]⁺) and fragmentation patterns (e.g., loss of ethoxy group) confirm the structure .

Q. How can researchers mitigate common side reactions during synthesis, such as ester hydrolysis or ketone reduction?

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Avoid strong reducing agents (e.g., LiAlH₄) if preserving the ketone is critical; instead, employ selective catalysts like Pd/C for hydrogenation of specific functional groups .

- Monitor reaction progress via TLC or in situ IR to terminate reactions before side products dominate .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model transition states for reactions like nucleophilic acyl substitutions or ketone reductions. For example, analyzing the electrophilicity of the carbonyl groups helps predict regioselectivity in multi-step syntheses. Molecular docking studies may also explore interactions with biological targets (e.g., enzymes) by simulating hydrophobic binding with the dimethylphenyl moiety .

Q. How can researchers resolve contradictions in reported synthetic yields or catalytic efficiencies for this compound?

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield .

- Kinetic Studies : Compare rate constants under different conditions to identify rate-limiting steps.

- Cross-Validation : Reproduce literature methods with strict adherence to reported conditions, then systematically modify parameters (e.g., catalyst source, purity) to identify discrepancies .

Q. What strategies enable stereochemical control when modifying the hexanoate chain or dimethylphenyl group?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalysts) for α-functionalization of the ketone.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for alcohols) to direct substitutions to desired positions.

- Crystallography-Guided Design : X-ray structures of intermediates (e.g., enolate salts) reveal spatial constraints for stereoselective reactions .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to extreme pH (1–13), heat (40–80°C), and light to identify degradation pathways (e.g., ester hydrolysis to 6-(3,5-dimethylphenyl)-6-oxohexanoic acid).

- HPLC-MS Monitoring : Track degradation products and quantify stability using Arrhenius plots to predict shelf-life .

Q. What bioactivity screening protocols are suitable for evaluating its potential as a drug precursor?

- In Vitro Assays : Test against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based inhibition assays.

- ADME-Tox Profiling : Assess permeability (Caco-2 cell models), metabolic stability (liver microsomes), and cytotoxicity (MTT assays) .

Data Presentation Guidelines

| Parameter | Example Data for this compound | Source |

|---|---|---|

| Molecular Weight | 284.3 g/mol | |

| Melting Point | 75–77°C (for analogous methyl ester) | |

| Key NMR Shifts | ¹H: δ 1.2 (t, CH₃), δ 4.1 (q, OCH₂) | |

| Synthetic Yield | 94% (optimized Friedel-Crafts route) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.